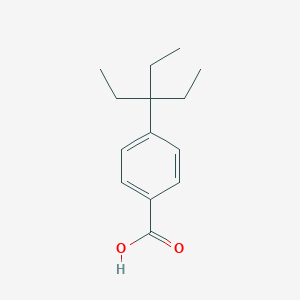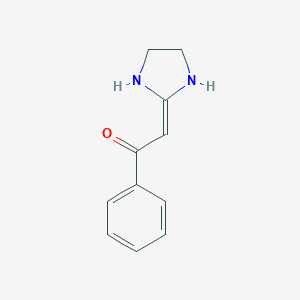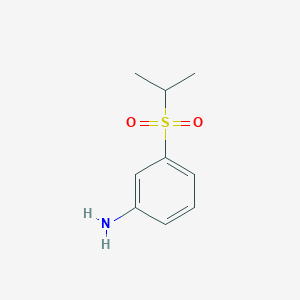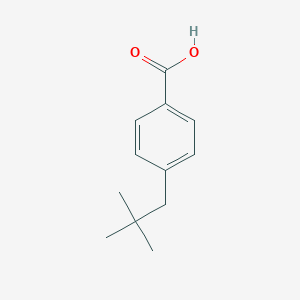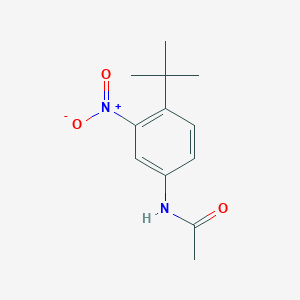
n-(4-Tert-butyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Tert-butyl-3-nitrophenyl)acetamide, commonly known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzamide family and is widely used in the synthesis of other chemical compounds. In
作用機序
The mechanism of action of NBDA is not well understood. However, it is believed that NBDA acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic effects.
生化学的および生理学的効果
NBDA has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. NBDA has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of NBDA is its versatility in the synthesis of other chemical compounds. It is a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of NBDA is its potential toxicity. It is important to handle NBDA with care and to take appropriate safety precautions when working with this compound.
将来の方向性
There are many potential future directions for research on NBDA. One area of research is the development of new synthetic methods for NBDA and its derivatives. Another area of research is the investigation of the mechanism of action of NBDA and its potential therapeutic applications. Additionally, research could be conducted to explore the potential toxicity of NBDA and to develop appropriate safety guidelines for working with this compound.
Conclusion
In conclusion, NBDA is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NBDA could lead to the development of new compounds with potential therapeutic applications in medicine, agriculture, and materials science.
合成法
The synthesis of NBDA involves the reaction of 4-tert-butyl-3-nitroaniline with acetic anhydride. This reaction results in the formation of NBDA as a yellow solid. The reaction is carried out at a temperature of 60-70°C, and the yield of NBDA is typically around 70-80%.
科学的研究の応用
NBDA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of NBDA is in the synthesis of other chemical compounds. NBDA is a versatile compound that can be used as a building block for the synthesis of various organic molecules. It has been used in the synthesis of compounds with potential applications in the fields of medicine, agriculture, and materials science.
特性
CAS番号 |
31951-11-8 |
|---|---|
製品名 |
n-(4-Tert-butyl-3-nitrophenyl)acetamide |
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
N-(4-tert-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)13-9-5-6-10(12(2,3)4)11(7-9)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChIキー |
UWZJMCNFDLBYDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
その他のCAS番号 |
31951-11-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



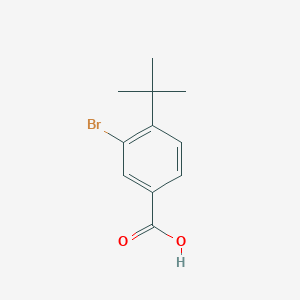
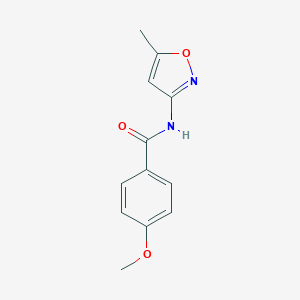
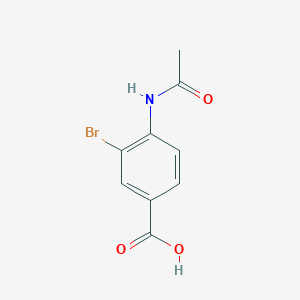
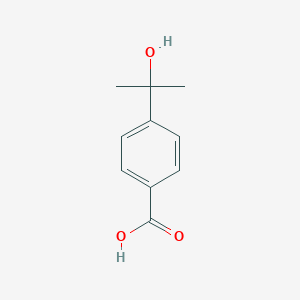
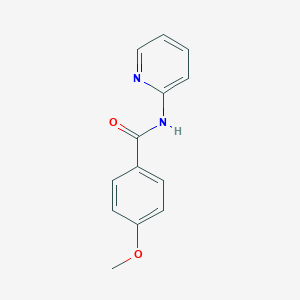
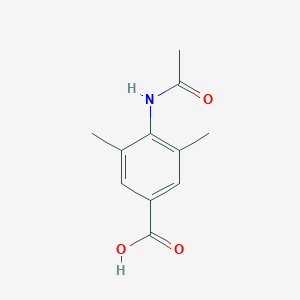
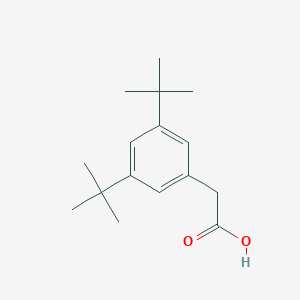
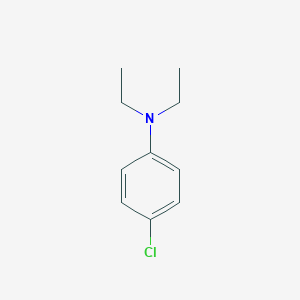
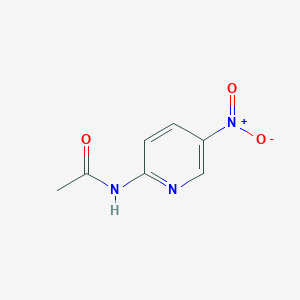
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
